molecular formula C16H10 B13092521 3,3'-Diethynyl-1,1'-biphenyl

3,3'-Diethynyl-1,1'-biphenyl

Cat. No.: B13092521
M. Wt: 202.25 g/mol
InChI Key: QBZOHZXEKPNLSP-UHFFFAOYSA-N
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Description

3,3’-Diethynyl-1,1’-biphenyl is an organic compound with the molecular formula C16H10. It is a biphenyl derivative where each phenyl ring is substituted with an ethynyl group at the 3-position. This compound is known for its rigid structure and extended conjugation, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diethynyl-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 3,3’-dibromo-1,1’-biphenyl with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine. The reaction mixture is heated to around 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 3,3’-Diethynyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Post-reaction, the product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Diethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form diketones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl groups under basic conditions.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3,3’-Diethynyl-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of conjugated polymers and organic frameworks.

    Biology: Investigated for its potential in bio-conjugation and as a fluorescent probe.

    Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 3,3’-Diethynyl-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of ethynyl groups. These groups can undergo addition reactions, forming new bonds with other molecules. The compound’s rigid structure and extended conjugation also allow it to interact with molecular targets, influencing their activity and function. In biological systems, it can act as a fluorescent probe, binding to specific biomolecules and emitting light upon excitation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diethynyl-1,1’-biphenyl: Similar structure but with ethynyl groups at the 4-position.

    3,3’-Dimethoxy-1,1’-biphenyl: Substituted with methoxy groups instead of ethynyl groups.

    3,3’-Dihydroxy-1,1’-biphenyl: Substituted with hydroxy groups.

Uniqueness

3,3’-Diethynyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of ethynyl groups at the 3-position allows for unique interactions and reactions that are not possible with other biphenyl derivatives. This makes it a valuable compound in the synthesis of advanced materials and in various scientific research applications.

Properties

Molecular Formula

C16H10

Molecular Weight

202.25 g/mol

IUPAC Name

1-ethynyl-3-(3-ethynylphenyl)benzene

InChI

InChI=1S/C16H10/c1-3-13-7-5-9-15(11-13)16-10-6-8-14(4-2)12-16/h1-2,5-12H

InChI Key

QBZOHZXEKPNLSP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CC=CC(=C2)C#C

Origin of Product

United States

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